molecular formula C23H17N5O4S2 B2391925 N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476642-41-8

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2391925
CAS No.: 476642-41-8
M. Wt: 491.54
InChI Key: VTUMNOZACRWVGD-UHFFFAOYSA-N
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Description

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure allows for the exploration of its properties in areas such as organic electronics, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of organic electronics, catalysis, and materials science due to its unique structural properties.

    Biology: The compound is investigated for its potential biological activities, including its role in drug development for treating cancer and inflammatory diseases.

    Medicine: Research has shown its potential in developing new therapeutic agents for various medical conditions.

    Industry: The compound is explored for its applications in environmental and industrial research, such as in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2,N6-bis(4-(5-methylfuran-2-yl)thiazol-2-yl)pyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives and thiazole-containing compounds .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of organic electronics, catalysis, and drug development .

Properties

IUPAC Name

2-N,6-N-bis[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O4S2/c1-12-6-8-18(31-12)16-10-33-22(25-16)27-20(29)14-4-3-5-15(24-14)21(30)28-23-26-17(11-34-23)19-9-7-13(2)32-19/h3-11H,1-2H3,(H,25,27,29)(H,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUMNOZACRWVGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC(=CS4)C5=CC=C(O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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